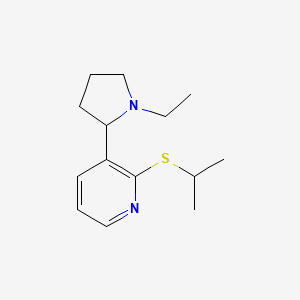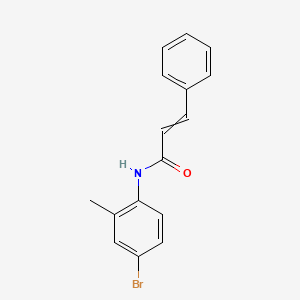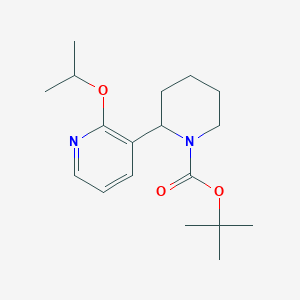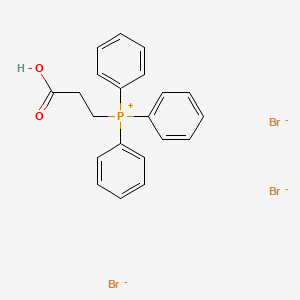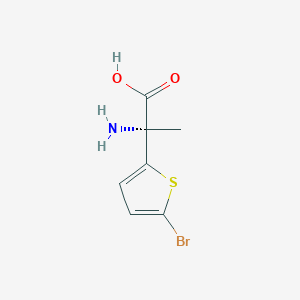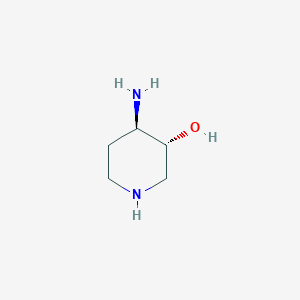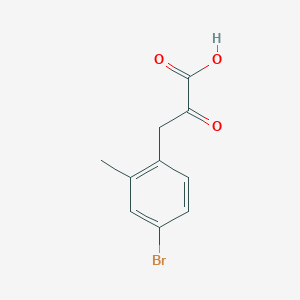
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C10H9BrO3. It is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a keto group on a propanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid typically involves the bromination of 2-methylphenylacetic acid followed by oxidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and oxidation can enhance efficiency and safety, particularly when handling hazardous reagents like bromine.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Substitution: Formation of 3-(4-substituted-2-methylphenyl)-2-oxopropanoic acids.
Oxidation: Conversion to this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(4-Bromo-2-methylphenyl)-2-hydroxypropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation, altering the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-methylphenyl isocyanate: Shares the bromine and methyl substituents but differs in the functional group.
4-Bromo-2-methylbenzoic acid: Similar aromatic structure but lacks the keto group.
2-(4-Bromo-2-methylphenyl)acetic acid: Similar structure but with an acetic acid backbone instead of a propanoic acid.
Uniqueness
3-(4-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on a propanoic acid backbone. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H9BrO3 |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H9BrO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
NTRVBEKQHAMGCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(3-Aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;acetate](/img/structure/B11822364.png)
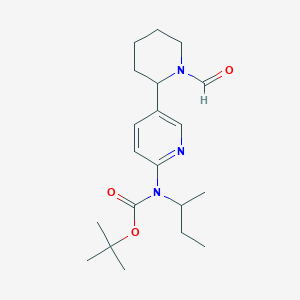

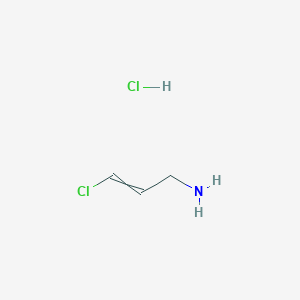
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
